molecular formula C23H22Cl2N4O B10830925 Jak-IN-23

Jak-IN-23

Cat. No.: B10830925
M. Wt: 441.3 g/mol
InChI Key: JEESDVDVWGRNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JAK-IN-23 is an orally active dual inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. It inhibits JAK1, JAK2, and JAK3 with half-maximal inhibitory concentration (IC50) values of 8.9 nM, 15 nM, and 46.2 nM, respectively . This compound exhibits strong anti-inflammatory effects and can reduce the release of various pro-inflammatory factors .

Preparation Methods

The synthesis of JAK-IN-23 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

JAK-IN-23 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

JAK-IN-23 has a wide range of scientific research applications, including:

Mechanism of Action

JAK-IN-23 exerts its effects by inhibiting the activity of JAK1, JAK2, and JAK3, which are key components of the JAK/STAT signaling pathway. This inhibition prevents the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling events that lead to the expression of pro-inflammatory genes. Additionally, this compound inhibits the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses .

Properties

Molecular Formula

C23H22Cl2N4O

Molecular Weight

441.3 g/mol

IUPAC Name

2,6-dichloro-4-[2-methyl-1-(1-methylpiperidin-4-yl)imidazo[4,5-c]quinolin-8-yl]phenol

InChI

InChI=1S/C23H22Cl2N4O/c1-13-27-21-12-26-20-4-3-14(15-10-18(24)23(30)19(25)11-15)9-17(20)22(21)29(13)16-5-7-28(2)8-6-16/h3-4,9-12,16,30H,5-8H2,1-2H3

InChI Key

JEESDVDVWGRNFE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CN=C3C=CC(=CC3=C2N1C4CCN(CC4)C)C5=CC(=C(C(=C5)Cl)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.